molecular formula C8H7NO3 B1312717 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 53412-38-7

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B1312717
CAS No.: 53412-38-7
M. Wt: 165.15 g/mol
InChI Key: LHKBWBHDGQXLDH-UHFFFAOYSA-N
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Description

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Scientific Research Applications

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:

Biochemical Analysis

Biochemical Properties

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can alter gene expression patterns, potentially leading to therapeutic effects in cancer and other diseases . Additionally, this compound interacts with various proteins and enzymes involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) . This compound influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the activity of HDACs and other key regulatory proteins . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of HDACs. This inhibition leads to an increase in acetylated histones, resulting in a more relaxed chromatin structure and enhanced transcription of specific genes . The compound binds to the active site of HDACs, preventing the deacetylation of histone proteins and thereby altering gene expression patterns . Additionally, this compound may interact with other biomolecules, such as transcription factors and co-regulators, to further modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an HDAC inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . Additionally, this compound may affect metabolic flux and metabolite levels by altering gene expression and enzyme activity . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and chromatin structure . The distribution of this compound within the body is influenced by factors such as tissue permeability and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear factors to modulate gene expression . Post-translational modifications, such as acetylation and phosphorylation, may influence the targeting and activity of this compound within specific subcellular compartments . Understanding these localization patterns is essential for elucidating the molecular mechanisms underlying its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[B][1,4]oxazin-3(4H)-ylidene)acetate esters . This method yields chiral dihydrobenzoxazinones with high conversion rates and excellent enantiomeric excess.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced form, potentially altering its chemical properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides for catalyst-free annulations and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfur ylides can yield 1,2-dihydroquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to its specific hydroxyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

IUPAC Name

6-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-1-2-7-6(3-5)9-8(11)4-12-7/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKBWBHDGQXLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464008
Record name 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53412-38-7
Record name 6-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53412-38-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

30% sodium methoxide in methanol (18.4 g, 0.075 mole) was added under stirring to the 2-(α-chloroacetamido)-hydroquinone (13.4 g, 0.075 mole) in dimethylformamide (DMF 10 ml). The resulting solution was poured into water (150 ml) and the separated solid was Coupler (1) (9 g, 73%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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18.4 g
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reactant
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13.4 g
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reactant
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10 mL
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solvent
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Quantity
150 mL
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reactant
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[Compound]
Name
( 1 )
Quantity
9 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (60%) (1.6 g, 39.68 mmol) was added to a THF solution of compound 47 (2.5 g, 12.4 mmol) at 0° C. The reaction mixture was warmed to room temperature and left for 12 h. Excess sodium hydride was destroyed by careful addition of ice-water. The crude reaction mixture was acidified by the addition 1M HCl. The reaction mixture was extracted in EtOAc (6×50 ml). Solvent was evaporated to yield a brownish solid which was used for the next step without further purification. Yield=1.61 g. (78%). 1H NMR (dmso-d6): 10.5 (s, 1H), 9.14 (s, 1H), 6.71 (d, 1H, J=8.86 Hz), 6.34 (d, 1H, J=2.73 Hz), 6.26 (dd, 1H, J=8.83 and 2.62 Hz), 4.41 (s, 1H). 13C NMR (dmso-d6): 166.1, 153.2, 136.5, 128.5, 117.2, 109.8, 103.5, 67.5. ES-HRMS [M+H]+ 166.0500. Calcd for (C8H8NO3): 166.0478.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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